molecular formula C8H5IN2O2 B13488030 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B13488030
M. Wt: 288.04 g/mol
InChI Key: CNWZFNGYEJYVLI-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS Number: 211943-47-4) is a chemical compound with the molecular formula C 8 H 5 IN 2 O 2 and a molecular weight of 288.04 g/mol . This reagent features a 1,2,4-oxadiazole heterocycle, a framework of significant interest in modern medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Compounds containing this scaffold have been extensively researched and demonstrate a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties . The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical modifications via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex derivatives for screening and development . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

3-(3-iodophenyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H5IN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

InChI Key

CNWZFNGYEJYVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NOC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-iodophenylhydrazine with ethyl chloroformate, followed by cyclization with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiolates, amines, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxadiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiolates can yield thioether derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 3-Iodophenyl C₈H₆IN₃O₂ ~345.1 N/A Potential intermediate for halogen-specific coupling reactions
3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 3-Nitrophenyl C₈H₅N₃O₄ 207.14 24011-15-2 High electrophilicity; scaffold for agrochemicals
3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 4-Nitrophenyl C₈H₅N₃O₄ 207.14 19932-97-9 Versatile small-molecule building block
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-Dichlorophenyl C₁₆H₁₀Cl₂N₄O 345.18 N/A MAO-B inhibitor (IC₅₀ = 0.87 µM)
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one Thiophen-2-yl C₆H₅N₃O₂S 183.19 35637-09-3 Enhanced solubility due to sulfur heterocycle

Key Observations:

  • Electron-Withdrawing Effects : Nitro-substituted derivatives (e.g., 3-nitrophenyl and 4-nitrophenyl) exhibit stronger electron-withdrawing effects than iodo-substituted analogs, increasing the oxadiazolone ring’s electrophilicity and reactivity toward nucleophiles .
  • Biological Activity : Dichlorophenyl and indole-containing analogs demonstrate significant bioactivity (e.g., MAO inhibition), suggesting that halogenated derivatives may target neurological pathways .

Reactivity and Stability

  • Hydrolysis : The oxadiazolone ring undergoes base-catalyzed hydrolysis to form amidoximes (e.g., NaOH treatment yields amidoximes) . Nitro-substituted analogs hydrolyze faster due to enhanced electrophilicity, whereas iodine’s steric effects may slow this process.
  • Functionalization : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further derivatization . In contrast, nitro groups require reduction to amines for similar applications.

Pharmacological and Physicochemical Profiles

  • Acidity (pKa) : The oxadiazol-5-one group in azilsartan has a pKa of ~6.80 . Electron-withdrawing substituents (e.g., nitro, iodo) lower this value, increasing acidity and influencing solubility and membrane permeability.
  • Solubility : Thiophene-substituted analogs show improved aqueous solubility compared to aryl-halogenated derivatives due to sulfur’s polarizability .

Biological Activity

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that belongs to the oxadiazole family. Its unique structure, featuring an iodophenyl group attached to an oxadiazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6N2O2I
  • Molecular Weight : 288.04 g/mol
  • Structure : The compound consists of an oxadiazole ring fused with a phenyl group substituted with iodine, which enhances its chemical reactivity and biological potential.

Antimicrobial Activity

Research indicates that 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one exhibits significant antimicrobial properties. Oxadiazole derivatives are known for their ability to combat various bacterial strains.

Table 1: Antimicrobial Activity of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

MicroorganismActivityReference
Staphylococcus spp.Strong
Escherichia coliModerate
Candida albicansWeak

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: HepG2 Cell Line
In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one demonstrated an IC50 value of approximately 35.58 µM. This indicates a moderate level of cytotoxicity against this cell line .

Table 2: Cytotoxicity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG235.58
MCF-750.00
HCT-11645.00

The biological activity of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is attributed to its ability to interact with specific molecular targets. The iodinated phenyl group enhances binding affinity to proteins or enzymes involved in critical cellular processes.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes.
  • Gene Expression Modulation : It can influence gene expression related to apoptosis and cell cycle regulation.
  • Membrane Interaction : The oxadiazole ring can facilitate interactions with cellular membranes, affecting permeability and integrity .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of oxadiazole derivatives. For instance:

  • A series of new oxadiazole derivatives were synthesized and tested for their efficacy as EGFR-TK inhibitors, showcasing promising anticancer activities .
  • Structure–activity relationship (SAR) studies revealed that modifications in the phenyl ring could significantly alter biological potency .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, iodophenyl-substituted precursors (e.g., 3-iodobenzamide derivatives) can react with hydroxylamine or nitrile oxides under reflux in polar solvents (e.g., ethanol or DMF) to form the oxadiazol-5-one core. Catalysts like triethylamine or acidic conditions may optimize yields. Similar protocols are validated for structurally related oxadiazoles .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the iodophenyl group’s substitution pattern and oxadiazole ring formation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and oxadiazole ring vibrations. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns. Computational methods (e.g., DFT) can supplement experimental data for spectral assignments .

Q. How does the iodophenyl substituent influence the compound’s reactivity?

  • Methodological Answer : The iodine atom’s electron-withdrawing nature enhances electrophilic substitution at the phenyl ring. It may also participate in halogen bonding, influencing crystal packing or interactions with biological targets. Comparative studies with bromo- or nitro-substituted analogs suggest iodine’s steric bulk and polarizability could modulate solubility and stability .

Advanced Research Questions

Q. What computational strategies are recommended for studying this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311G(d)) can predict electronic structure, vibrational frequencies, and NMR chemical shifts. Exact exchange terms improve thermochemical accuracy, as shown in studies on similar oxadiazoles. Solvent effects (e.g., using the COSMO model) refine predictions for biological environments .

Q. How can structure-activity relationships (SAR) guide modifications to enhance bioactivity?

  • Methodological Answer : SAR studies on analogous compounds (e.g., fluorophenyl- or chlorophenyl-oxadiazoles) reveal that electron-withdrawing groups improve binding to enzymes like kinases or antimicrobial targets. Introducing polar substituents (e.g., methoxy or amino groups) may enhance solubility. Molecular docking and free-energy calculations (MM-PBSA) can prioritize modifications .

Q. What experimental approaches assess metabolic stability and degradation pathways?

  • Methodological Answer : In vitro incubation with liver microsomes (human or rodent) identifies phase I metabolites via LC-MS/MS. Isotopic labeling (e.g., ¹⁴C) tracks decomposition products. Stability in biological matrices (plasma, PBS) distinguishes enzymatic vs. non-enzymatic degradation. For example, oxadiazol-5-one derivatives often undergo hydrolysis to carboxylic acids under acidic conditions .

Q. How does ionization of the oxadiazol-5-one moiety affect pharmacokinetics?

  • Methodological Answer : The pKa of the oxadiazol-5-one group (~6.8) suggests partial ionization at physiological pH (7.4), influencing membrane permeability and bioavailability. SPARC or Jaguar software predicts ionization states, while logP measurements validate lipophilicity. Prodrug strategies (e.g., esterification) can mask ionization for improved absorption .

Q. How can researchers resolve contradictions in computational vs. experimental data (e.g., bond lengths or spectral peaks)?

  • Methodological Answer : Discrepancies may arise from functional choice (e.g., B3LYP vs. M06-2X) or solvent model limitations. Multi-level calculations (e.g., MP2 or CCSD(T)) refine geometries. Experimental validation via X-ray crystallography or temperature-dependent NMR resolves ambiguities. Benchmarking against high-quality datasets (e.g., NIST) ensures reliability .

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